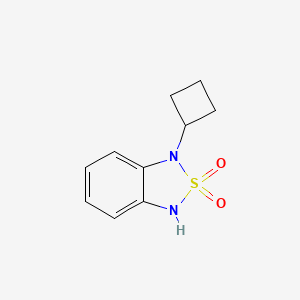

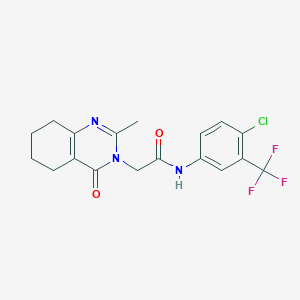

![molecular formula C24H19N3O3 B3012245 4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide CAS No. 478029-42-4](/img/structure/B3012245.png)

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazide derivative of indole-3-carboxylic acid, a naturally occurring plant hormone. The compound has shown promising results in various research studies, making it a potential candidate for future drug development.

Scientific Research Applications

Antimicrobial Applications

Indole derivatives, including the one , have shown promising antimicrobial properties. They have been tested against a range of Gram-positive and Gram-negative bacteria, exhibiting activity that sometimes exceeds traditional antibiotics like ampicillin and streptomycin . This suggests potential use in developing new antimicrobial agents.

Anticancer Research

The structural complexity of indole derivatives makes them suitable candidates for anticancer research. Some indole-based compounds have been evaluated for their ability to induce apoptosis in cancer cells, arrest cell cycle progression, and inhibit key proteins involved in cell division . These findings could lead to the development of novel cancer therapies.

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities. Specific compounds have shown inhibitory effects against viruses like influenza A and Coxsackie B4 virus, with some derivatives demonstrating high selectivity and potency . This opens up avenues for the creation of new antiviral drugs.

Biotechnology and Bioengineering

In biotechnological applications, indole derivatives are valuable for their role in enzyme inhibition and protein interaction studies. They can be used to understand biological pathways and develop inhibitors that can regulate these pathways for therapeutic purposes .

Industrial Chemistry

The diverse reactivity of indole derivatives allows for their use in the synthesis of complex molecules and materials. They serve as key intermediates in the production of various industrial chemicals, potentially improving the efficiency and sustainability of chemical processes .

Environmental Science

Indole derivatives can be utilized in environmental science for the development of new materials with specific properties, such as catalysts for pollution control or agents for the remediation of contaminated sites .

Agriculture

In the agricultural sector, indole derivatives like indole-3-acetic acid play a crucial role as plant hormones. Research into similar compounds could lead to the discovery of new growth regulators or protective agents against plant diseases .

Drug Design and Development

The pharmacological activity of indole derivatives makes them a rich source for drug design. Their ability to bind with high affinity to multiple receptors can be harnessed to develop new drugs with targeted actions for various diseases .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study indicates that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide might have similar effects.

properties

IUPAC Name |

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-15-11-13-17(14-12-15)23(29)26-27-24(30)22(28)20-18-9-5-6-10-19(18)25-21(20)16-7-3-2-4-8-16/h2-14,25H,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPDWNVDBGRGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

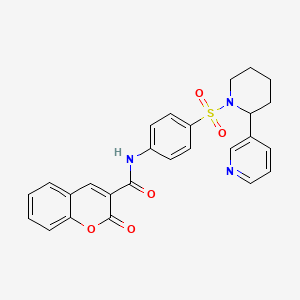

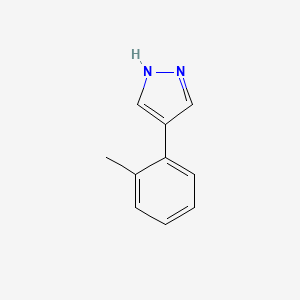

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)

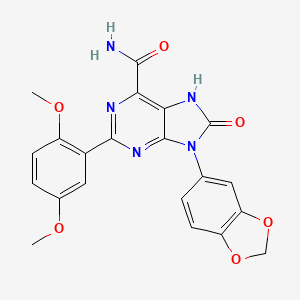

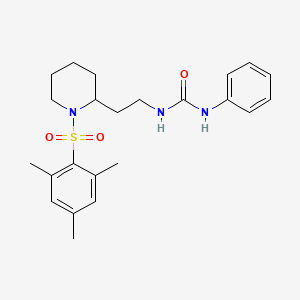

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

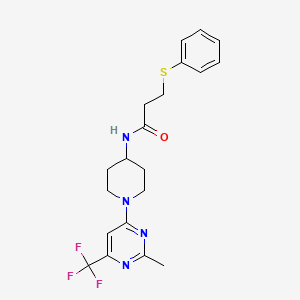

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

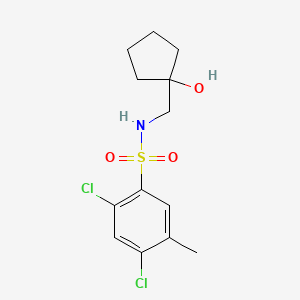

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)